
4-Chlorobenzaldehyde
Overview
Description
4-Chlorobenzaldehyde is an organic compound with the chemical formula C₇H₅ClO. It is a derivative of benzaldehyde, where a chlorine atom is substituted at the para position of the benzene ring. This compound is a colorless to pale yellow crystalline solid with a pungent odor. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Mechanism of Action
Target of Action
4-Chlorobenzaldehyde is an organic compound with the chemical formula C7H5ClO . It is a versatile compound that plays a critical role in the field of medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications . As a building block, this compound is essential for the development of molecules that can interact with various biological targets .
Mode of Action
This compound can react with other compounds to form new substances. For example, it reacts with benzylamine to produce N-(4-chlorobenzylidenyl)benzylamine . It can also react with malononitrile to form 4-chlorobenzylidenylmalononitrile . These reactions demonstrate the compound’s ability to interact with its targets and induce changes.
Biochemical Pathways
This compound can be produced by the oxidation of 4-chlorobenzyl alcohol . It can be further oxidized to 4-chlorobenzoic acid . These reactions are part of the compound’s biochemical pathways and can have downstream effects on other biochemical processes.
Pharmacokinetics
Its chemical properties such as its boiling point (2135 °C) and melting point (45-50 °C) can influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. For instance, when it reacts with benzylamine, it produces N-(4-chlorobenzylidenyl)benzylamine . This product can have different effects depending on the biological context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, dust formation should be avoided, and adequate ventilation should be ensured during its handling . Furthermore, it should be kept away from sources of ignition, and precautionary measures should be taken against static discharges .
Biochemical Analysis
Biochemical Properties
4-Chlorobenzaldehyde plays a significant role in biochemical reactions. It reacts with malononitrile to form 4-chlorobenzylidenylmalononitrile . It also reacts with benzylamine to produce N-(4-chlorobenzylidenyl)benzylamine . The nature of these interactions involves the formation of new covalent bonds, leading to the synthesis of new compounds.
Cellular Effects
It is known to play a critical role in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reactivity with other molecules to form new compounds . For instance, it can react with malononitrile to form 4-chlorobenzylidenylmalononitrile . This reaction likely involves the formation of a carbon-nitrogen double bond.
Temporal Effects in Laboratory Settings
It is known that this compound can be produced by the oxidation of 4-chlorobenzyl alcohol , suggesting that it may be subject to oxidative degradation over time.
Metabolic Pathways
This compound is involved in the metabolic pathway of 4-chlorobenzyl alcohol, where it is produced by oxidation . It can be further oxidized to 4-chlorobenzoic acid
Subcellular Localization
Given its reactivity, it is likely that it is found in the cytoplasm where it can react with other molecules to form new compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzaldehyde can be synthesized through several methods:
Oxidation of 4-Chlorobenzyl Alcohol: This method involves the oxidation of 4-chlorobenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
Chlorinated Hydrolysis of p-Chlorotoluene: In this method, p-chlorotoluene is subjected to chlorination in the presence of phosphorus trichloride and light.
Industrial Production Methods
Industrial production of this compound often involves the chlorinated hydrolysis of p-chlorotoluene due to its efficiency and cost-effectiveness. The reaction is carried out at elevated temperatures (160-170°C) under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
Pharmaceutical Applications
4-Chlorobenzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. One significant application is its role in the synthesis of chlomezanone , which is derived through condensation reactions involving this compound and thiohydracrylic acid. This compound exhibits therapeutic properties, making it useful in medicinal chemistry .
Case Study: Synthesis of Chlomezanone
- Reactants : this compound, thiohydracrylic acid
- Method : Condensation followed by cyclization
- Yield : High yields reported in laboratory settings
Agrochemical Applications
In agrochemicals, this compound is utilized as a precursor for the synthesis of various herbicides and plant growth regulators. Notably, it is involved in the production of paclobutrazol and uniconazole , which are widely used as growth regulators in agriculture. These compounds help in inhibiting plant growth and improving crop yield .
Table: Agrochemical Products Derived from this compound
Product Name | Type | Function |
---|---|---|
Paclobutrazol | Plant Growth Regulator | Inhibits gibberellin biosynthesis |
Uniconazole | Plant Growth Regulator | Controls growth and flowering |
Dyestuff Manufacturing
This compound is also a key intermediate in the production of various dyes. It is used in synthesizing dyestuffs such as Acid Blue 7 BF and Acid Gorgeous Blue 6B , which are employed in textile dyeing processes due to their vibrant colors and stability .
Case Study: Synthesis of Acid Blue Dyes
- Intermediate : this compound
- Process : Multi-step synthesis involving diazotization and coupling reactions
- Applications : Textile industry for dyeing fabrics
Material Science Applications
In material science, this compound has been explored for its potential in developing novel materials with unique properties. Recent studies have investigated its use in synthesizing thiosemicarbazone derivatives, which exhibit nonlinear optical (NLO) properties. These materials are promising for applications in photonics and optoelectronics .
Table: Properties of Thiosemicarbazone Derivatives
Property | Value |
---|---|
Second Harmonic Generation Efficiency | 18 times that of urea |
Thermal Stability | Stable up to 210 °C |
Chemical Synthesis
The compound is frequently used as a reagent in various organic synthesis reactions. It participates in nucleophilic addition reactions, particularly with compounds like malononitrile and dimedone, often facilitated by green catalysts such as caffeine. This approach emphasizes environmentally friendly methodologies in synthetic chemistry .
Table: Reaction Overview
Reactants | Catalyst | Solvent | Outcome |
---|---|---|---|
This compound + Malononitrile + Dimedone | Caffeine | Water/Ethanol | Formation of new organic compounds |
Comparison with Similar Compounds
4-Chlorobenzaldehyde can be compared with other similar compounds such as:
Benzaldehyde: The parent compound without the chlorine substitution. It is less reactive due to the absence of the electron-withdrawing chlorine atom.
4-Bromobenzaldehyde: Similar to this compound but with a bromine atom instead of chlorine.
4-Fluorobenzaldehyde: Contains a fluorine atom instead of chlorine.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of the chlorine atom.
Biological Activity
4-Chlorobenzaldehyde is an aromatic aldehyde that has garnered interest in various fields of biological research due to its potential antimicrobial, antifungal, and antitubercular properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative data on its efficacy against various pathogens.
This compound (C7H5ClO) is characterized by a chlorine atom substituted at the para position of the benzene ring relative to the aldehyde functional group. This substitution influences its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A comparative study on halogenated β-nitrostyrenes showed that derivatives with chlorine substitutions, including this compound, demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study evaluating several halogenated compounds, this compound was tested against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 128 |
Bacillus subtilis | 256 |
Escherichia coli | 256 |
These results indicate that while this compound is effective against certain Gram-positive bacteria, its activity against Gram-negative bacteria like E. coli is notably weaker .
Antifungal Activity
The antifungal properties of this compound have also been explored. In a separate investigation focusing on halogenated derivatives, compounds including this compound showed specific inhibitory effects against Candida species.
Comparative Antifungal Activity
The following table summarizes the antifungal activity of selected compounds compared to standard antifungal agents:
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 7.81 | Candida glabrata |
Fluconazole | 6.51 | Candida glabrata |
This data suggests that this compound exhibits comparable antifungal efficacy to established treatments, particularly against Candida spp. .
Antitubercular Activity
The antitubercular potential of metal complexes formed with this compound has been investigated as well. A study reported the synthesis of Ni(II) complexes with thiosemicarbazone derived from this compound, which demonstrated promising antitubercular activity.
Findings from Metal Complex Studies
The Ni(II) complex exhibited significant inhibition against Mycobacterium tuberculosis, suggesting that the incorporation of this compound into metal complexes can enhance biological activity:
- Ni(II) Complex MIC : Significant inhibition observed at concentrations as low as against M. tuberculosis H37RV.
This highlights the potential for developing new therapeutic agents based on the structural modifications of this compound .
The biological activity of this compound is believed to be mediated through various mechanisms:
- Disruption of Membrane Integrity : The compound may interact with bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit key metabolic enzymes in pathogens, disrupting their growth and reproduction.
- Formation of Reactive Oxygen Species (ROS) : The compound can induce oxidative stress in microbial cells, leading to cell death.
Properties
IUPAC Name |
4-chlorobenzaldehyde | |
---|---|---|
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPYQKSLYISFPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
Record name | 4-CHLOROBENZALDEHYDE | |
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DSSTOX Substance ID |
DTXSID2021860 | |
Record name | 4-Chlorobenzaldehyde | |
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Molecular Weight |
140.56 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
4-chlorobenzaldehyde appears as colorless to yellow powder or white crystalline solid. Pungent odor. (NTP, 1992), Colorless to yellow solid with a pungent odor; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-CHLOROBENZALDEHYDE | |
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Record name | 4-Chlorobenzaldehyde | |
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Boiling Point |
415 to 417 °F at 760 mmHg (NTP, 1992) | |
Record name | 4-CHLOROBENZALDEHYDE | |
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Flash Point |
190 °F (NTP, 1992) | |
Record name | 4-CHLOROBENZALDEHYDE | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992) | |
Record name | 4-CHLOROBENZALDEHYDE | |
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Density |
1.196 at 142 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 4-CHLOROBENZALDEHYDE | |
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Vapor Pressure |
0.18 [mmHg] | |
Record name | 4-Chlorobenzaldehyde | |
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CAS No. |
104-88-1 | |
Record name | 4-CHLOROBENZALDEHYDE | |
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Record name | 4-Chlorobenzaldehyde | |
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Record name | 4-Chlorobenzaldehyde | |
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Record name | Benzaldehyde, 4-chloro- | |
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Record name | 4-chlorobenzaldehyde | |
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Record name | 4-CHLOROBENZALDEHYDE | |
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Melting Point |
111 to 117 °F (NTP, 1992) | |
Record name | 4-CHLOROBENZALDEHYDE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Chlorobenzaldehyde?
A1: The molecular formula of this compound is C7H5ClO, and its molecular weight is 140.57 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound has been characterized using various spectroscopic techniques, including FT-IR [, , , , , , , , ], 1H-NMR [, , , , , , , , ], 13C-NMR [, , , , , , , , ], and mass spectrometry [, , , , , ]. These techniques provide information about its functional groups, proton and carbon environments, and fragmentation patterns.
Q3: What are the common methods for synthesizing this compound?
A3: Several methods exist for synthesizing this compound, including the Sommelet reaction [] between 4-chlorobenzylic chloride and urotropine, hydrolysis by chlorination catalysis [], direct oxidation of 4-Chlorotoluene [], and the redox of 4-Nitrotoluene [].
Q4: How does this compound react with nitromethane?
A4: this compound readily undergoes condensation with nitromethane under ultrasonic irradiation in a solventless system to produce β-Nitroalkene. [] This reaction is typically catalyzed by a base such as sodium hydroxide. []
Q5: Can this compound participate in Diels-Alder reactions?
A5: While this compound itself is not a diene or dienophile, it can be used to synthesize compounds, such as chalcones, that can further undergo Diels-Alder reactions. []
Q6: What catalytic applications are there for this compound derivatives?
A6: Derivatives of this compound, specifically cobalt metalloporphyrins immobilized on crosslinked polystyrene microspheres, have been explored as catalysts for the oxidation of ethylbenzene to acetophenone using dioxygen. []
Q7: Is this compound used as a catalyst in organic synthesis?
A7: While this compound itself is not commonly used as a catalyst, it serves as a valuable building block in synthesizing various organic compounds, some of which exhibit catalytic properties. []
Q8: Are there any biological applications of this compound derivatives?
A8: this compound is used in synthesizing various compounds with potential biological activities, such as fungicides [], anticancer agents [, ], and antimicrobial agents. [, , , , ]
Q9: How does the structure of this compound relate to its biological activity?
A9: Modifications to the this compound structure, such as the introduction of different substituents or the formation of Schiff bases, have been shown to impact its biological activity. [, , , ]
Q10: What is the thermal stability of this compound?
A10: Studies have shown that this compound is thermally stable up to approximately 210 °C. [] Above this temperature, it undergoes thermal decomposition. []
Q11: What analytical methods are commonly used to study this compound?
A11: Common analytical methods used for characterizing and quantifying this compound include gas chromatography/mass spectrometry (GC/MS) [], high-performance liquid chromatography (HPLC) [], nuclear magnetic resonance (NMR) spectroscopy [, , , , , , , , ], and infrared (IR) spectroscopy. [, , , , , , , , ]
Q12: What is known about the environmental degradation of this compound?
A12: Research on the photodegradation of benthiocarb, a pesticide containing a 4-Chlorobenzyl group, reveals that it degrades into various compounds, including this compound, 4-chlorobenzyl alcohol, and 4-chlorobenzoic acid under UV light and sunlight. []
Q13: Are there any specific safety regulations regarding the use and handling of this compound?
A13: As with any chemical, handling this compound requires appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on safe handling, storage, and disposal.
Q14: Are there any ongoing studies exploring the use of this compound in drug delivery systems?
A14: While the provided research papers do not specifically address drug delivery, this compound's versatility as a building block makes it a potential candidate for developing novel drug delivery systems. Further research is necessary to explore this avenue.
Q15: Has computational chemistry been employed to study this compound and its derivatives?
A15: Yes, computational chemistry methods, such as density functional theory (DFT) calculations, have been employed to investigate the structural and electronic properties of this compound derivatives. [, ]
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